4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE
Description
4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is a complex organic compound that combines several functional groups, including an aldehyde, a triazole, and a sulfanyl group
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN6S/c1-3-27(4-2)18-10-8-15(9-11-18)13-22-24-19-23-20(26-25-19)28-14-16-6-5-7-17(21)12-16/h5-13H,3-4,14H2,1-2H3,(H2,23,24,25,26)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELHYFAHSYGORJ-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NN2)SCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NN2)SCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps:
Formation of 4-(DIETHYLAMINO)BENZALDEHYDE: This can be synthesized by the reaction of 4-nitrobenzaldehyde with diethylamine under reducing conditions.
Synthesis of the Triazole Derivative: The triazole ring is formed by the cyclization of appropriate precursors, often involving azide and alkyne components.
Coupling Reaction: The final step involves the coupling of 4-(DIETHYLAMINO)BENZALDEHYDE with the triazole derivative in the presence of a suitable catalyst to form the hydrazone linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The triazole ring can interact with metal ions, affecting enzymatic activity. The sulfanyl group can participate in redox reactions, influencing cellular redox balance.
Comparison with Similar Compounds
Similar compounds include:
4-(DIMETHYLAMINO)BENZALDEHYDE: Similar structure but with dimethylamino instead of diethylamino group.
4-(BENZYLOXY)BENZALDEHYDE: Contains a benzyloxy group instead of a diethylamino group.
4-(METHYLSULFANYL)BENZALDEHYDE: Contains a methylsulfanyl group instead of a bromobenzylsulfanyl group.
The uniqueness of 4-(DIETHYLAMINO)BENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
